3,17-Dimethylandrosta-3,5-dien-17-ol
Description
3,17-Dimethylandrosta-3,5-dien-17-ol is a synthetic steroid derivative based on the androstane core structure. Its molecular framework includes a 3,5-diene system and methyl substitutions at positions 3 and 15. Steroidal modifications at C3 and C17 are critical for modulating receptor binding affinity, metabolic stability, and biological activity, particularly in hormonal and anticancer research .
Properties
CAS No. |
60397-49-1 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3,10,13,17-tetramethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H32O/c1-14-7-10-19(2)15(13-14)5-6-16-17(19)8-11-20(3)18(16)9-12-21(20,4)22/h5,13,16-18,22H,6-12H2,1-4H3 |
InChI Key |
LUFNYAAJWNEPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dimethylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Cyclization: Formation of the characteristic ring structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,17-Dimethylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3,17-Dimethylandrosta-3,5-dien-17-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3,17-Dimethylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects on Activity :
- Methoxy and propyl groups in (17β)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol enhance selectivity for estrogen receptor β (ERβ), making it potent in breast cancer research .
- Methyl groups at C17 (as in 17α-Methyl-5α-androstan-17β-ol) increase metabolic stability and anabolic effects .
- Hydroxyl groups (e.g., 5-Androstenediol) favor neuroprotection but reduce receptor selectivity compared to alkyl or alkoxy substitutions .
- In contrast, saturated analogs like 17α-Methyl-5α-androstan-17β-ol exhibit stronger androgenic effects due to rigid conformations .
Anticancer Activity
- (17β)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol :
- Demonstrates potent antiproliferative activity in MCF-7 breast cancer cells (IC₅₀ = 69 nM) via ERβ-mediated apoptosis and G2/M cell cycle arrest .
- Comparative data (Table 1, ):
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
- 3-Ethoxyandrosta-3,5-dien-17β-ol: Limited data suggest moderate activity against hormone-dependent cancers, but ERβ selectivity is lower than methoxy analogs .
Hormonal Modulation
- This compound (hypothesized) :
Methyl groups may reduce polarity, enhancing membrane permeability and interaction with intracellular hormone receptors. - 5-Androstenediol : Acts as an estrogen precursor, but dual hydroxyl groups limit its therapeutic use due to rapid metabolism .
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